![molecular formula C20H14ClF3N2O B2899680 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline CAS No. 860650-32-4](/img/structure/B2899680.png)
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is a complex organic compound featuring a trifluoromethyl group, a chloro-substituted pyridine ring, and an isoindoline structure
Mécanisme D'action
Target of Action
A structurally similar compound targets theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Mode of Action
Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
angiogenesis pathway . Inhibition of VEGFR2 can disrupt the signaling required for the formation of new blood vessels, thereby potentially limiting tumor growth .
Result of Action
If it acts similarly to related compounds, it may inhibit angiogenesis at the molecular level, leading to a potential decrease in tumor growth at the cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions. This involves the reaction of pyridine with chlorine and trifluoromethylating agents under controlled conditions .
-
Coupling Reaction: : The pyridine intermediate is then coupled with 4-hydroxyphenylisoindoline through a nucleophilic aromatic substitution reaction. This step requires the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction .
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of isoindolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride .
-
Substitution: : The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases for Substitution: Potassium carbonate, sodium methoxide, potassium tert-butoxide.
Solvents: Dimethylformamide (DMF), dichloromethane, ethanol.
Major Products
Oxidation: Isoindolinone derivatives.
Reduction: Amino derivatives (if nitro groups are present).
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its bioactive properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties. It may also find applications in agrochemicals as a component of herbicides or pesticides.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
2-Chloro-5-(trifluoromethyl)pyrimidine: Another trifluoromethylated compound with applications in pharmaceuticals and agrochemicals.
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Used in the synthesis of various bioactive molecules.
Uniqueness
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is unique due to its combination of a trifluoromethyl group, a chloro-substituted pyridine ring, and an isoindoline structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c21-18-9-15(20(22,23)24)10-25-19(18)27-17-7-5-16(6-8-17)26-11-13-3-1-2-4-14(13)12-26/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUIWRSZIASUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2899597.png)
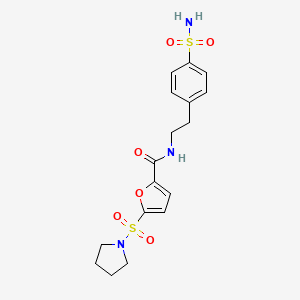
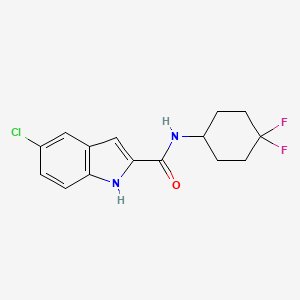
![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)
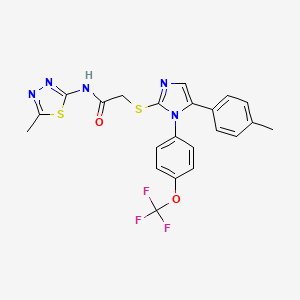
![N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2899604.png)
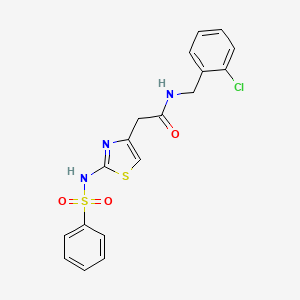
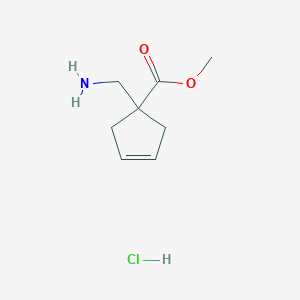

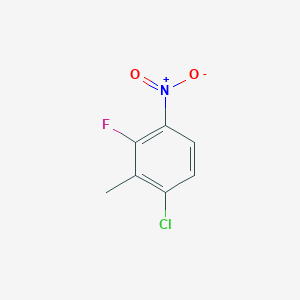
![(NZ)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B2899616.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B2899617.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylthiophene-3-carboxylate](/img/structure/B2899618.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
